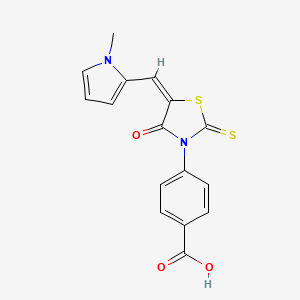

(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur (S), nitrogen (N), and a ketone group. Its structure features:

- Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl moiety, which is critical for hydrogen bonding and electron-withdrawing effects.

- Pyrrole substituent: A (1-methyl-1H-pyrrol-2-yl)methylene group at position 5 of the thiazolidinone ring.

- Benzoic acid moiety: A 4-substituted benzoic acid at position 3, contributing to solubility and enabling interactions with biological targets via carboxylate groups.

The (E)-isomer is specified, indicating spatial arrangement of the methylene bridge, which may influence binding to enzymatic pockets or receptors .

Properties

IUPAC Name |

4-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c1-17-8-2-3-12(17)9-13-14(19)18(16(22)23-13)11-6-4-10(5-7-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIALTMSAJCBCKD-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C17H15N3O2S2

- Molecular Weight : 357.45 g/mol

- CAS Number : 868147-43-7

The presence of a thiazolidinone ring fused with a benzoic acid moiety contributes to its diverse biological properties.

Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. Notably, similar compounds have shown affinity for:

- Lysosomal protective protein

- Thromboxane-A synthase

- PPARγ (Peroxisome proliferator-activated receptor gamma)

Molecular docking studies suggest that these interactions lead to stable protein-ligand complexes, facilitating its biological effects .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 0.8 |

The compound exhibits potent antibacterial activity, outperforming many standard antibiotics in certain cases.

Antiviral Activity

In vitro studies have demonstrated that the compound possesses antiviral properties against various viruses. For instance, it has shown significant inhibition of viral replication in cell cultures infected with influenza virus.

Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cell lines. A notable study revealed that it reduced cell viability in breast cancer cells by over 60% at concentrations of 10 µM . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Antiviral Mechanism : In a controlled experiment, this compound was tested against influenza A virus and demonstrated a significant reduction in viral load compared to untreated controls.

- Cancer Cell Studies : In experiments involving human breast cancer cell lines, the compound was found to activate caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1 summarizes key structural analogs and their substituents:

Key Observations :

- Heterocyclic diversity: The pyrrole (target compound), pyrazole (13c), and indole (5b, 5h) substituents exhibit varying electronic and steric profiles.

- Acid functionality: Compounds with benzoic acid (target, 5h, 8) may exhibit improved solubility compared to phenylpropanoic acid (13c) or hydroxyphenyl (5b) derivatives.

Structure-Activity Relationships (SAR) :

- Indole vs. pyrrole : Indole derivatives (5b, 5h) show superior antibacterial activity, likely due to enhanced hydrophobic interactions with bacterial membranes .

- Methoxy groups : The 5-methoxy group in 5h increases steric bulk, reducing activity compared to 5b but improving selectivity .

- Thioxo vs. oxadiazole: The thioxo group in the thiazolidinone core (target, 5b, 5h) enhances electrophilicity, promoting covalent binding to bacterial enzymes, whereas oxadiazole (8) lacks this reactivity .

Physicochemical Properties

Table 3 highlights synthesis yields and melting points (Mp):

Insights :

- Synthetic accessibility: The target compound’s pyrrole substituent may require milder conditions than indole derivatives (e.g., 5h), which often need refluxing ethanol or DMF .

- Solubility: Benzoic acid derivatives (target, 5h, 8) are more soluble in polar solvents than phenylpropanoic acid (13c), aligning with their carboxylic acid groups .

Chemical Similarity Analysis

Using Tanimoto coefficients (), the target compound shares >80% similarity with 5h and 13c due to the conserved thiazolidinone-benzoic acid scaffold. However, differences in heterocyclic substituents reduce similarity to 8 (<60%) .

Q & A

Q. How can researchers validate the compound’s mechanism of action when initial assays yield inconclusive results?

- Validation steps :

- Knockdown/knockout models : Use CRISPR-Cas9 to silence PPAR-γ or COX-2 in cell lines and reassess activity .

- Thermal shift assays (TSA) : Confirm target engagement by measuring protein melting temperature shifts (ΔTₘ ≥ 2°C) .

- Metabolomics : LC-MS profiling to identify downstream metabolites (e.g., arachidonic acid derivatives) linked to pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.